
5-Chloro-1-phenyl-1H-tetrazole
Overview
Description
5-Chloro-1-phenyl-1H-tetrazole is a heterocyclic compound with the molecular formula C7H5ClN4. It is a derivative of tetrazole, characterized by the presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the tetrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1-phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate then reacts with sodium azide to yield 5-phenyl-1H-tetrazole, which is subsequently chlorinated using thionyl chloride to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs a one-pot multicomponent approach. This method utilizes lanthanum nitrate hexahydrate as a catalyst and dimethylformamide as the solvent, resulting in high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as hydroxyl groups, to form substituted tetrazoles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with aryl halides and arylboronic acids to form biaryls.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Lanthanum Nitrate Hexahydrate: Catalyst for multicomponent synthesis.
Dimethylformamide: Solvent for various reactions.
Major Products
Substituted Tetrazoles: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of 11beta-Hydroxysteroid Dehydrogenase Type 1
One of the notable applications of 5-Chloro-1-phenyl-1H-tetrazole is in the development of inhibitors for the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). These inhibitors are promising candidates for treating metabolic diseases and central nervous system disorders, including cognitive impairments. A series of derivatives have been synthesized and evaluated for their selectivity towards 11beta-HSD1 over 11beta-HSD2, showcasing the compound's potential in drug design .
Glycosyl Donor Synthesis
The compound has also been utilized as a reagent in synthesizing new glycosyl donors. Specifically, it reacts with 2,3,4,6-tetra-O-benzyl-D-glucose to yield an anomeric O-(1-phenyltetrazol-5-yl) glucoside. This reaction highlights its utility in carbohydrate chemistry, facilitating the formation of glycosidic bonds essential for various biological applications .
Materials Science
Energetic Materials
This compound is recognized for its potential as a component in high-energy materials. Tetrazoles are known for their high energy density and lower sensitivity to shock and friction compared to traditional explosives. This makes them suitable for applications in propellants and pyrotechnics, where safety and performance are critical .
Ferroelectric and Luminescent Properties
Research has indicated that derivatives of tetrazoles exhibit interesting ferroelectric and luminescent properties. The compound's structural characteristics contribute to its potential use in advanced materials that require specific electrical and optical properties .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using reverse-phase HPLC techniques. It serves as a standard for separating other tetrazole derivatives due to its well-defined chromatographic behavior. The method employs acetonitrile and water as mobile phases, making it adaptable for various analytical applications, including pharmacokinetics .
Data Tables
Case Studies
Case Study 1: Development of 11beta-HSD1 Inhibitors
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of various tetrazole derivatives as potential inhibitors of 11beta-HSD1. The results demonstrated significant selectivity and potency, paving the way for further development into therapeutic agents targeting metabolic syndromes .
Case Study 2: Synthesis of Glycosyl Donors
In another research article, the synthesis of O-(1-phenyltetrazol-5-yl) glucosides was reported, showcasing the utility of this compound in carbohydrate chemistry. The study highlighted the efficiency of this compound in forming glycosidic linkages essential for biological activity .
Mechanism of Action
The mechanism of action of 5-chloro-1-phenyl-1H-tetrazole involves its ability to participate in electron transfer processes. The tetrazole ring can stabilize negative charges through delocalization, making it a suitable candidate for reactions involving electron-rich species. This compound can also act as a ligand, forming stable complexes with metals .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the chlorine atom at the 5-position.
1-Phenyl-5-chlorotetrazole: Similar structure but different substitution pattern.
Uniqueness
5-Chloro-1-phenyl-1H-tetrazole is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its reactivity and stability in various chemical reactions. This dual substitution pattern distinguishes it from other tetrazole derivatives and contributes to its versatility in scientific research .
Biological Activity
5-Chloro-1-phenyl-1H-tetrazole (CPT) is a compound belonging to the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPT, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. The chlorine substituent at the 5-position and the phenyl group at the 1-position contribute to its unique chemical properties, enhancing its interaction with biological targets.
Antimicrobial Activity
CPT has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various pathogenic bacteria and fungi. In a comparative study, CPT showed lower minimum inhibitory concentrations (MICs) than standard antibiotics such as ciprofloxacin and tetracycline, suggesting its potential as an effective antimicrobial agent .
Microorganism | MIC (μg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Escherichia coli | 4 | 32 |
Candida albicans | 16 | 64 |
Anticancer Activity
CPT has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. Notably, CPT derivatives have exhibited IC50 values in the nanomolar range against several human tumor cell lines .
Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
---|---|---|
HT-29 (Colon Cancer) | 5.0 | 10.0 |
A549 (Lung Cancer) | 7.4 | 15.0 |
MCF-7 (Breast Cancer) | 6.2 | 12.0 |
Anti-inflammatory Activity
CPT has been reported to exhibit anti-inflammatory effects as well. It inhibits the secretion of pro-inflammatory cytokines and reduces nitric oxide production in activated macrophages. This activity suggests that CPT may be beneficial in treating inflammatory diseases .
Case Studies
In a study involving the evaluation of CPT derivatives for their biological activity, researchers synthesized several analogs and assessed their effects on various cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of existing chemotherapeutic agents, indicating a promising therapeutic potential for CPT derivatives in cancer treatment .
Additionally, another study highlighted the use of CPT in combination with other agents to enhance its efficacy against multidrug-resistant bacterial strains, showcasing its potential role in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Chloro-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1: Cyclization of arylcyanamides in glacial acetic acid, achieving yields of 75–85% under reflux conditions .
- Route 2: Solventless TBAF-catalyzed reactions, which reduce byproducts and improve atom economy (yields: 80–90%) .
Key Variables:
Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Nano-TiCl4·SiO2 | Solvent-free | 80–100 | 85–90 | |
BEC (pH-12.5) | PEG-400 | 70–80 | 78–82 |
Recommendation: Optimize catalyst loading (5–10 wt%) and reaction time (1–2 hours) to balance efficiency and cost .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- FT-IR: Confirm the tetrazole ring via N–H stretching (3200–3400 cm⁻¹) and C–N absorption (1450–1600 cm⁻¹) .
- ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the tetrazole proton resonates as a singlet (δ 8.9–9.2 ppm) .
- XRD: Monoclinic crystal system (space group P21/n) with lattice parameters a = 7.0428 Å, b = 6.4150 Å, c = 17.5804 Å .
Validation Protocol: Cross-reference XRD data (e.g., Z = 4, R factor = 0.033) with spectroscopic results to resolve ambiguities .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
Methodological Answer: Use a 2³ factorial design to evaluate three factors: temperature (70–90°C), catalyst loading (5–15 wt%), and solvent volume (PEG-400, 5–15 mL).
- Response Variables: Yield, purity, and reaction time.
- Analysis: ANOVA to identify significant interactions (e.g., temperature-catalyst synergy improves yield by 12% ).
Case Study: A study using BEC catalyst in PEG-400 achieved 89% yield at 80°C with 10 wt% catalyst .
Q. How to resolve discrepancies between computational predictions and experimental data for tetrazole derivatives?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths and angles .
- Step 2: Compare with experimental XRD data (e.g., C–N bond length: 1.32 Å predicted vs. 1.34 Å observed ).
- Step 3: Adjust computational models by incorporating solvent effects (e.g., acetic acid polarity) or dispersion corrections .
Example: Discrepancies in Cl–C4 bond angles (theoretical: 110.6° vs. experimental: 112.1°) were resolved by including crystal packing effects .
Q. What strategies enhance the biological activity of this compound derivatives?
Methodological Answer:
- Derivatization: Introduce thioether or oxyethyl groups via nucleophilic substitution (e.g., reaction with chlorobenzyl chlorides ).
- Bioactivity Screening: Use agar diffusion assays against S. aureus and E. coli to correlate substituent effects (e.g., 4-fluorophenyl groups show 18 mm inhibition zones ).
Design Tip: Prioritize electron-withdrawing substituents (e.g., –NO₂, –CF₃) to improve antimicrobial potency .
Q. How to investigate reaction mechanisms for tetrazole formation using theoretical approaches?
Methodological Answer:
- Mechanistic Probes:
- Track azide-nitrile cyclization pathways via IRC (Intrinsic Reaction Coordinate) analysis .
- Calculate activation energies for intermediates (e.g., nitrile → tetrazole: ΔG‡ = 25–30 kcal/mol ).
- Validation: Compare kinetic isotope effects (KIEs) with computational predictions .
Case Study: Sharpless’s study identified rate-limiting steps in tetrazole formation using ab initio methods .
Properties
IUPAC Name |
5-chloro-1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELIGKVOGTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065730 | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14210-25-4 | |
Record name | 5-Chloro-1-phenyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-phenyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |
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